Xanthine oxidase-IN-4

Catalog No.
S12875922
CAS No.
M.F
C15H13N5O2
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthine oxidase-IN-4

Product Name

Xanthine oxidase-IN-4

IUPAC Name

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)

InChI Key

LBJXVRNULAGYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N

Xanthine oxidase-IN-4 is a compound that acts as an inhibitor of xanthine oxidase, an important enzyme in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, which are critical steps in the degradation of purines in the human body. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase a significant target for therapeutic intervention. Xanthine oxidase-IN-4 has been studied for its potential to modulate the activity of this enzyme, thus influencing uric acid levels and associated pathologies.

(e.g., alkylation, acylation) to build the compound from simpler precursors.
  • Use of Catalysts: Utilizing catalysts to facilitate specific reactions that yield xanthine oxidase-IN-4 efficiently.
  • Specific protocols and yields would depend on the exact molecular structure of xanthine oxidase-IN-4 being targeted.

    Xanthine oxidase-IN-4 exhibits biological activity primarily through its inhibitory effects on xanthine oxidase. By reducing the enzyme's activity, it can lower the production of uric acid from purines, which may alleviate conditions associated with hyperuricemia, such as gout. Furthermore, by modulating reactive oxygen species production, xanthine oxidase-IN-4 may also have implications for diseases linked to oxidative stress, including cardiovascular diseases and metabolic syndrome .

    The synthesis of xanthine oxidase-IN-4 typically involves organic synthesis techniques that focus on modifying existing xanthine structures or utilizing novel synthetic pathways. Common approaches may include:

    • Chemical Modification: Altering the structure of known xanthine derivatives to enhance inhibitory properties.
    • Multi-step Synthesis: Employing various

    Xanthine oxidase-IN-4 has several potential applications, particularly in the treatment of:

    • Gout: By lowering uric acid levels, it can help manage gout symptoms and prevent flare-ups.
    • Cardiovascular Diseases: Due to its role in reducing oxidative stress, it may offer protective benefits against heart disease.
    • Metabolic Disorders: It could be useful in managing conditions related to metabolic syndrome by regulating uric acid and oxidative stress levels .

    Studies investigating the interactions between xanthine oxidase-IN-4 and other compounds have focused on its binding affinity and inhibitory kinetics. These studies often employ techniques such as:

    • Enzyme Kinetics: Measuring the rate of reaction changes in the presence of xanthine oxidase-IN-4.
    • Molecular Docking: Computational methods to predict how xanthine oxidase-IN-4 binds to the active site of xanthine oxidase.
    • In Vivo Studies: Evaluating its effects in animal models or clinical trials to observe physiological changes related to uric acid levels and oxidative stress markers.

    Xanthine oxidase-IN-4 belongs to a class of compounds that inhibit xanthine oxidase. Similar compounds include:

    Compound NameMechanism of ActionUnique Features
    AllopurinolCompetitive inhibitorWell-established use in gout treatment
    FebuxostatNon-purine selective inhibitorMore potent than allopurinol; fewer side effects
    OxypurinolActive metabolite of allopurinolLong half-life; effective in chronic gout
    TopiroxostatSelective inhibitorNovel compound with fewer interactions

    Xanthine oxidase-IN-4 is unique due to its specific structural modifications that enhance its selectivity and potency against xanthine oxidase compared to these other inhibitors. This specificity may lead to reduced side effects and improved therapeutic outcomes for patients with conditions related to elevated uric acid levels .

    Synthetic Pathways for Pyrazolopyrimidinone Derivatives

    RouteKey TransformationsTypical Isolated YieldNotable FeaturesSource ID
    I “Formamide fusion”a) N-alkyl-3-aminopyrazole + formamide or formic acid → 4-aminopyrimidinone ②; b) O-alkylation / N-arylation → scaffold ③70–83% for step b [1]Two-step, metal-free; microwave variants reach completion in 25 min [2] [1] [2]
    II Vilsmeier–Haack / cyclocondensationa) O-allyl pyrazole-4-carbaldehyde via POCl₃/DMF; b) hydrazine‐mediated ring closure to bicyclic core62–75% over two stepsRegio-selective formylation at C-4; amenable to gram scale [3]
    III NaOCl one-pot oxidative annulation4-amino-1-alkyl-3-propylpyrazole-5-carboxamide + aryl aldehyde + NaOCl → pyrazolopyrimidin-7-one (6 a–o)78–90% (15 min, rt)Catalyst-free, inexpensive oxidant, eliminates hazardous POCl₃ [4]
    IV Ethyl-ester route to 19aa) 4-ethoxy-3-cyanophenyl boronate + 3-chloro-1-isopropylindole (Suzuki) → intermediate ①; b) CuI-catalysed cyclisation → ethyl ester GD-65; c) controlled base hydrolysis → acid GD-67 (IN-4)95–96% for hydrolysis; 88–90% overallEnables late-stage diversity at 6-position; scalable to 300 kg [5]

    XLogP3

    1.9

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    295.10692467 g/mol

    Monoisotopic Mass

    295.10692467 g/mol

    Heavy Atom Count

    22

    Dates

    Last modified: 08-10-2024

    Explore Compound Types